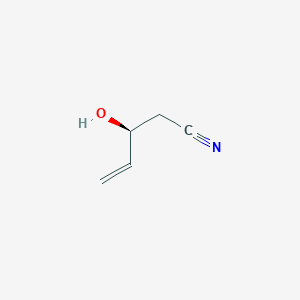
3-hydroxypent-4-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
3-hydroxypent-4-enenitrile can be isolated from Crambe abyssinica seedmeal using immiscible solvent extraction and high-performance liquid chromatography . The seedmeal is extracted with solvents such as hexane, dichloromethane (CH₂Cl₂), methanol (MeOH), and water. Among these, the CH₂Cl₂ extract is the most effective in isolating the compound
Chemical Reactions Analysis
3-hydroxypent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and reducing agents like LiAlH₄ for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-hydroxypent-4-enenitrile has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of nitriles and secondary alcohols.
Industry: Its phytotoxic properties are exploited in agricultural practices to control weed growth.
Mechanism of Action
The mechanism of action of 3-hydroxypent-4-enenitrile involves its interaction with mitochondrial membranes. It reduces the mitochondrial membrane potential, leading to a decrease in ATP production and an increase in ROS production . This results in apoptosis in liver cells and other biological effects. Additionally, it has been shown to upregulate quinone reductase and glutathione S-transferases, suggesting its potential as a cancer chemopreventive compound .
Comparison with Similar Compounds
3-hydroxypent-4-enenitrile is unique due to its dual functional groups (nitrile and hydroxyl) and its biological activities. Similar compounds include:
3-Hydroxy-4-pentenenitrile: Another name for this compound.
2-Hydroxy-3-butenyl cyanide: A compound with similar functional groups but different structural arrangement.
Crambene: Another nitrile found in cruciferous vegetables with similar biological activities.
These compounds share some chemical properties but differ in their specific biological activities and applications.
Properties
CAS No. |
6071-81-4 |
|---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
(3S)-3-hydroxypent-4-enenitrile |
InChI |
InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2/t5-/m1/s1 |
InChI Key |
PBCLOVRWBLGJQA-RXMQYKEDSA-N |
SMILES |
C=CC(CC#N)O |
Isomeric SMILES |
C=C[C@H](CC#N)O |
Canonical SMILES |
C=CC(CC#N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Crambene; NSC 321802; NSC-321802; NSC321802 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


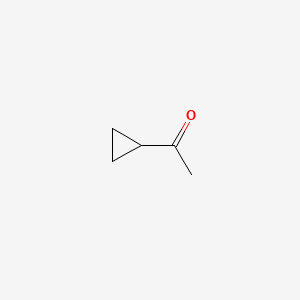
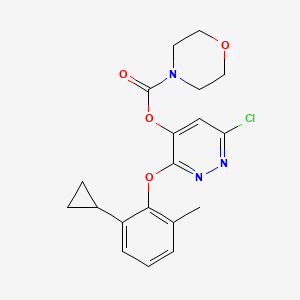
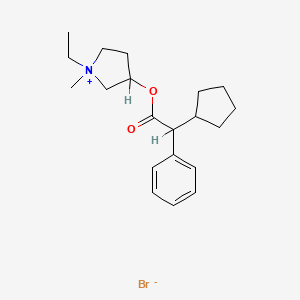
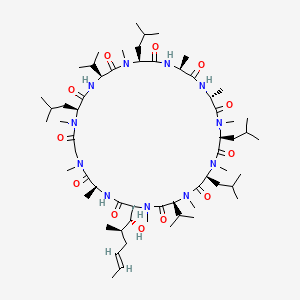
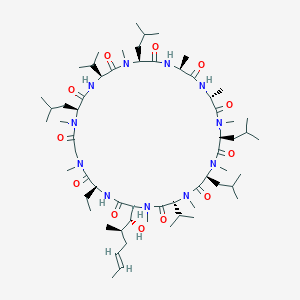
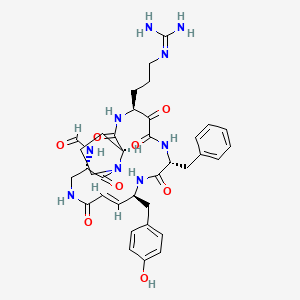
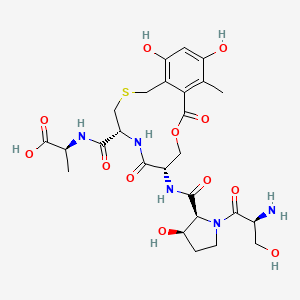
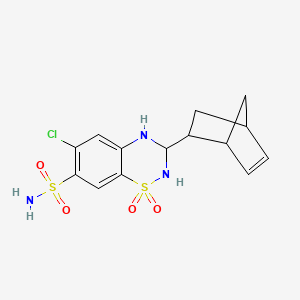
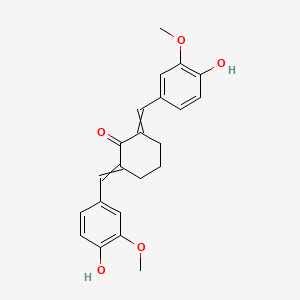
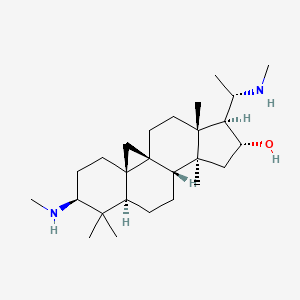
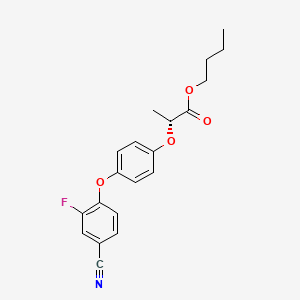
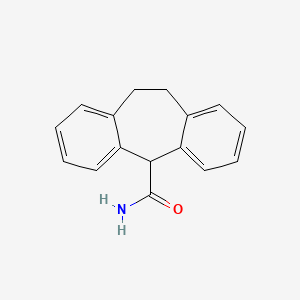
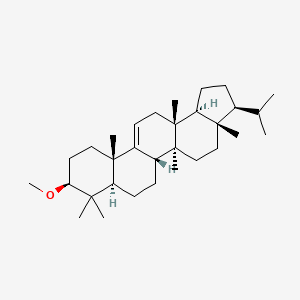
![1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile](/img/structure/B1669539.png)
